molecular formula C14H14N2O5S B4880927 N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4880927
M. Wt: 322.34 g/mol
InChI Key: IELVKTHXVAQOKO-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a nitro group at position 3, a methyl group at position 4, and a 2-methoxyphenyl group attached via the sulfonamide nitrogen. Sulfonamides are a well-established class of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-7-8-11(9-13(10)16(17)18)22(19,20)15-12-5-3-4-6-14(12)21-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVKTHXVAQOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as halides, amines

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs from the evidence:

Compound Name Substituents Key Activities/Properties References
N-(2-Methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide - 3-NO₂, 4-CH₃ on benzene
- 2-OCH₃ on attached phenyl
Hypothesized antimicrobial/redox activity* -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide - 4-CH₃ on benzene
- Oxazolyl sulfamoyl group
Antimicrobial activity (explicitly studied)
N-(3-Chloro-4-methylphenyl)methanesulfonamide - CH₃ and Cl on phenyl
- Methanesulfonamide backbone
Unknown (structural analog for solubility studies)
N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - 4-OCH₃ on benzene
- Formyl and sulfonyl groups
Crystallographic data reported

Key Observations :

  • Methoxy Group (OCH₃) : The 2-methoxyphenyl moiety could influence metabolic stability. –7 show that methoxy-containing compounds like N-(2-methoxyphenyl)hydroxylamine undergo CYP1A-mediated reduction, suggesting similar metabolic pathways for the target compound .
  • Oxazolyl vs. Nitro Groups : The oxazolyl group in ’s compound confers specific hydrogen-bonding interactions, which may enhance antimicrobial activity compared to the nitro group’s electronic effects .
Pharmacological Activities
  • Antimicrobial Potential: Sulfonamides with heterocyclic substituents (e.g., oxazolyl groups) exhibit pronounced antimicrobial activity . The nitro group in the target compound may act synergistically with the sulfonamide backbone to inhibit bacterial dihydropteroate synthase, a classic sulfonamide target.
  • Redox Activity: Nitro groups are known to participate in redox cycling, which could generate reactive oxygen species (ROS) or form toxic metabolites, as seen in nitroaromatic compounds .
Metabolic Pathways
  • CYP-Mediated Metabolism: –7 demonstrate that methoxy-substituted aryl amines undergo reduction via CYP1A enzymes.
  • Enzymatic Specificity: CYP2E1, while ineffective in reducing methoxy-substituted hydroxylamines, may oxidize intermediate metabolites (e.g., o-anisidine to o-aminophenol) .
Physicochemical Properties
  • Hydrogen Bonding and Crystallography : Sulfonamides often form hydrogen-bonded networks influencing solubility and stability. For example, the crystal structure of N-(2-formylphenyl)-4-methoxybenzenesulfonamide () reveals intermolecular N–H···O and C–H···O interactions, which may stabilize the target compound in solid-state formulations .
  • Solubility : The nitro group’s electron-withdrawing nature may reduce aqueous solubility compared to methoxy or methyl-substituted analogs, necessitating formulation adjustments .

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